1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole
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Overview
Description
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methyl group at position 1 and a prop-2-en-1-yl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 1-methylpyrazole with an appropriate allyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in the pyrazole ring attacks the electrophilic carbon in the allyl halide, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving these targets, leading to the observed biological activities. For example, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism.
Comparison with Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: This compound shares a similar structural motif but differs in the ring structure and functional groups.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Another related compound with a different ring system and functional groups.
Uniqueness: 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazole Derivatives
Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural versatility of pyrazoles allows for modifications that can enhance their pharmacological properties. The compound this compound is particularly interesting due to its unique substituents that may influence its biological interactions.
1. Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole structure have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including lung cancer (A-549), breast cancer (MDA-MB-231), and colorectal cancer cells .
In vitro assays revealed that this compound could induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and disruption of microtubule assembly. For instance, one study reported an IC50 value of 4.32 µM against A-549 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles is well-documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antimicrobial properties against various pathogens. The compound was tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
- Cytokine Inhibition : It modulates inflammatory responses by inhibiting key cytokines involved in inflammation and immune responses.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
A study involving a series of pyrazole derivatives showed that modifications at the 4-position significantly enhanced anticancer activity against multiple cell lines. Notably, the compound's ability to induce apoptosis was linked to its interaction with tubulin, disrupting microtubule formation and leading to cell death .
Case Study 2: Anti-inflammatory Effects
In an experimental model of acute inflammation, administration of this compound resulted in a marked reduction in edema formation and inflammatory markers, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Comparative Table of Biological Activities
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1-methyl-4-prop-2-enylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-3-4-7-5-8-9(2)6-7/h3,5-6H,1,4H2,2H3 |
InChI Key |
ZERVVYATDRNKEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC=C |
Origin of Product |
United States |
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